molecular formula C7H6BrN3O B11881059 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B11881059
M. Wt: 228.05 g/mol
InChI Key: UDSNYXFSTLIMBM-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is an organic compound belonging to the pyrazolopyridine family This compound is characterized by a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloro-2-pyridinecarboxaldehyde with hydrazine, followed by bromination to introduce the bromine atom at the 5th position . The reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, or ethanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination step is crucial and requires careful control of temperature and reagent concentrations to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-bromo-1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one

InChI

InChI=1S/C7H6BrN3O/c1-11-7-4(2-10-11)6(12)5(8)3-9-7/h2-3H,1H3,(H,9,12)

InChI Key

UDSNYXFSTLIMBM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CN2)Br

Origin of Product

United States

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